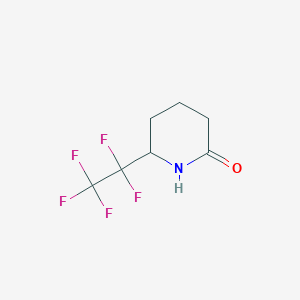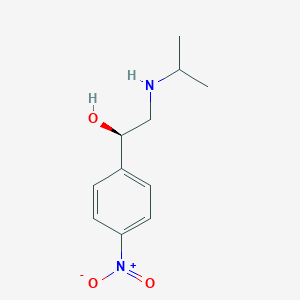
4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol is an organic compound characterized by a phenol group attached to a pyrazole ring substituted with three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate to introduce the three methyl groups at positions 3, 4, and 5.
Coupling with Phenol: The final step involves coupling the methylated pyrazole with phenol. This can be achieved through a nucleophilic aromatic substitution reaction, where the phenol acts as a nucleophile attacking the electrophilic carbon of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric and sulfuric acids, sulfonation using sulfuric acid, and halogenation using halogens like chlorine or bromine.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding due to its phenolic and pyrazole functionalities.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of polymers, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of biological molecules and pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Pyrazol-1-yl)phenol: Lacks the methyl groups, resulting in different chemical properties and reactivity.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol: Contains fewer methyl groups, affecting its steric and electronic properties.
4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)aniline: Substitutes the phenol group with an aniline group, altering its reactivity and applications.
Uniqueness
4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol is unique due to the presence of three methyl groups on the pyrazole ring, which can influence its steric and electronic properties
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
4-(3,4,5-trimethylpyrazol-1-yl)phenol |
InChI |
InChI=1S/C12H14N2O/c1-8-9(2)13-14(10(8)3)11-4-6-12(15)7-5-11/h4-7,15H,1-3H3 |
Clave InChI |
GQVVIIIMQDILBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C)C2=CC=C(C=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


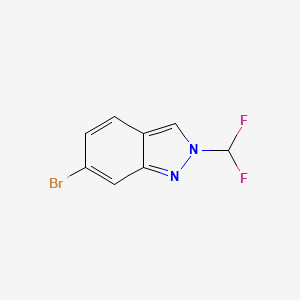
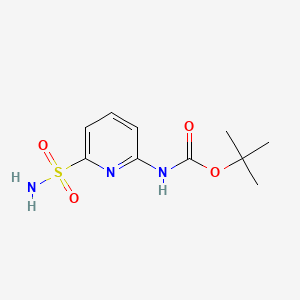
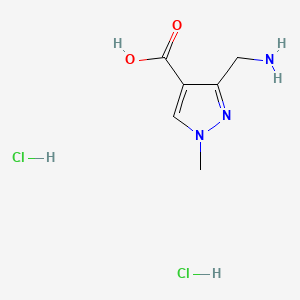

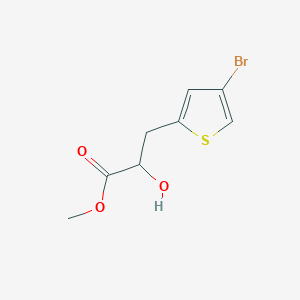
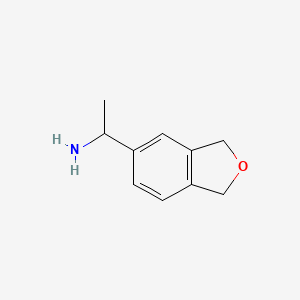


![(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo](/img/structure/B13575666.png)

![methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid](/img/structure/B13575668.png)

